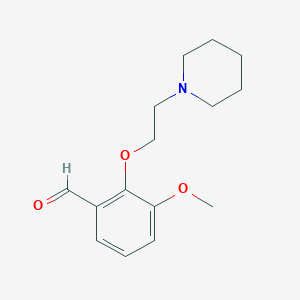

3-Methoxy-2-(2-piperidin-1-yl-ethoxy)-benzaldehyde

Description

Evolution and Significance of Benzaldehyde (B42025) Derivatives in Organic Synthesis

Benzaldehyde, the simplest aromatic aldehyde, has been a fundamental building block in organic synthesis for over a century. Its derivatives, which feature various substituents on the benzene (B151609) ring, offer a rich platform for chemical transformations. The aldehyde functional group is highly reactive and participates in a multitude of reactions, including condensations, oxidations, reductions, and the formation of Schiff bases. sigmaaldrich.com This versatility makes substituted benzaldehydes crucial intermediates in the production of pharmaceuticals, agrochemicals, fragrances, and dyes. cqu.edu.cngoogle.com

The Piperidine (B6355638) Scaffold: A Versatile Building Block in Chemical Design

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous scaffolds in medicinal chemistry. chemsrc.com Its prevalence is highlighted by its presence in the structures of numerous FDA-approved drugs, ranging from central nervous system modulators to anticancer agents. chemsrc.com The significance of the piperidine moiety stems from several key features:

Structural Versatility: The piperidine ring adopts a stable chair conformation, allowing for precise three-dimensional arrangements of substituents. This is crucial for optimizing interactions with biological targets like receptors and enzymes. researchgate.net

Physicochemical Modulation: The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, which can enhance water solubility and facilitate the formation of salt forms, improving the pharmacokinetic properties of a drug candidate. matrixscientific.com

Synthetic Accessibility: A wide range of synthetic methods are available to create substituted piperidines, allowing chemists to systematically explore structure-activity relationships (SARs). appchemical.com

The introduction of a piperidine scaffold can enhance biological activity and selectivity, improve metabolic stability, and reduce toxicity, making it a highly valued component in the design of new therapeutic agents. matrixscientific.com

Integration of Alkoxy-Substituted Benzaldehyde and Piperidine Moieties: The Case of 3-Methoxy-2-(2-piperidin-1-yl-ethoxy)-benzaldehyde

The compound this compound is a specific example of the molecular integration of the two aforementioned scaffolds. It features a benzaldehyde ring substituted with a methoxy (B1213986) group and a piperidinyl-ethoxy side chain. While specific research on this exact positional isomer (with the ethoxy linkage at position 2) is not prominent in published literature, its chemical cousins, such as the 4-ethoxy isomer, are cataloged, confirming the existence of this structural class.

The synthesis of such a molecule would plausibly involve a Williamson ether synthesis. This reaction would typically start with a di-substituted phenol, in this case, 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin), which is deprotonated with a base to form a phenoxide. This intermediate then acts as a nucleophile, attacking an electrophilic alkyl halide, such as 1-(2-chloroethyl)piperidine (B1294334), to form the final ether linkage.

The table below outlines the anticipated chemical properties for this compound, based on its molecular structure and data from its close isomer, 3-Methoxy-4-(2-piperidin-1-yl-ethoxy)-benzaldehyde.

| Property | Value |

| Molecular Formula | C15H21NO3 |

| Molecular Weight | 263.33 g/mol |

| Canonical SMILES | COC1=C(C=CC=C1C=O)OCCN2CCCCC2 |

| CAS Number | Not available |

Note: Data is inferred from the known isomer 3-Methoxy-4-(2-piperidin-1-yl-ethoxy)-benzaldehyde (CAS 46995-88-4) as specific experimental data for the 2-ethoxy isomer is not publicly available. appchemical.com

Academic Research Landscape and Objectives for this compound

Given the absence of dedicated studies on this compound, the academic research objectives for this compound remain hypothetical. However, based on the known biological activities of its constituent parts, a research program focused on this molecule would likely pursue several key areas:

Novel Synthesis and Characterization: The primary objective would be to develop and optimize a reliable synthetic route for this specific isomer and to fully characterize its chemical and physical properties using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Pharmacological Screening: The presence of the piperidine ring and the benzaldehyde moiety suggests potential interactions with biological systems. A primary goal would be to screen the compound against a panel of biological targets, particularly G-protein coupled receptors (GPCRs) or enzymes involved in the central nervous system, where many piperidine-containing drugs are active.

Medicinal Chemistry Exploration: If initial screening reveals any biological activity, subsequent research would focus on synthesizing analogues to establish a structure-activity relationship (SAR). This would involve modifying the substitution pattern on the benzaldehyde ring, altering the linker between the two rings, and substituting the piperidine ring to optimize potency, selectivity, and pharmacokinetic properties.

Intermediate for Complex Synthesis: The reactive aldehyde group could serve as a handle for further chemical elaboration, making the compound a valuable intermediate in the synthesis of more complex heterocyclic systems with potential therapeutic applications.

In essence, the research objectives for a novel compound like this compound would be to first establish its fundamental chemistry and then to explore its potential as a bioactive molecule or a versatile building block for further synthetic endeavors.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-(2-piperidin-1-ylethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-18-14-7-5-6-13(12-17)15(14)19-11-10-16-8-3-2-4-9-16/h5-7,12H,2-4,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHFJKQNISXLGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCCN2CCCCC2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101234665 | |

| Record name | 3-Methoxy-2-[2-(1-piperidinyl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101234665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883546-85-8 | |

| Record name | 3-Methoxy-2-[2-(1-piperidinyl)ethoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883546-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-[2-(1-piperidinyl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101234665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy 2 2 Piperidin 1 Yl Ethoxy Benzaldehyde and Structural Analogues

Strategic Approaches to Alkoxy-Substituted Benzaldehyde (B42025) Precursor Synthesis

The foundational step in synthesizing the target molecule is the acquisition of a suitably functionalized benzaldehyde precursor, specifically 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin). The synthesis of such alkoxy-substituted benzaldehydes is a well-established area of organic chemistry, with several strategic approaches available.

A common industrial method involves the formylation of corresponding alkoxy-substituted benzenes. google.comgoogle.com For instance, processes have been developed for the direct conversion of alkoxy-substituted benzenes into the corresponding benzaldehydes with high yield and purity. google.com Another versatile method is the selective oxidation of the corresponding benzyl (B1604629) halides. Aqueous dimethylamine (B145610) has been shown to be an efficient reagent for converting various benzal halides into their respective benzaldehydes, offering a novel and economical route from readily available starting materials. organic-chemistry.org

For laboratory-scale synthesis, ortho-lithiation followed by formylation is a powerful technique. More contemporary methods include a two-step, one-pot reduction/cross-coupling procedure starting from substituted benzamides, which allows for the synthesis of a variety of substituted benzaldehydes. acs.org The synthesis of specific isomers, such as 4-hydroxy-2-methoxybenzaldehyde, can be achieved through a sequence involving the protection of a hydroxyl group on a precursor like m-methoxyphenol, followed by a Vilsmeier reaction to introduce the aldehyde group, and subsequent deprotection. google.com The precursor for the title compound, 2-hydroxy-3-methoxybenzaldehyde, is a readily available commercial reagent, often synthesized via the Reimer-Tiemann reaction of guaiacol (B22219) or through the oxidation of the corresponding alcohol. irphouse.comnih.gov

Introduction of the 2-(2-piperidin-1-yl-ethoxy) Side Chain via Etherification Reactions

The crucial connection between the benzaldehyde core and the piperidine (B6355638) moiety is typically forged through an ether linkage. The Williamson ether synthesis stands as the most prominent and versatile method for this transformation. masterorganicchemistry.comorganicchemistrytutor.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide, generated from the hydroxyl group of the benzaldehyde precursor, attacks an alkyl halide. masterorganicchemistry.com

The general scheme involves the deprotonation of the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde to form a more nucleophilic phenoxide ion. This is followed by the reaction of the phenoxide with an alkyl halide containing the piperidine group, such as 1-(2-chloroethyl)piperidine (B1294334). Given the SN2 nature of the reaction, primary alkyl halides are strongly preferred to minimize competing elimination reactions. organicchemistrytutor.com

Direct Alkylation Protocols (e.g., utilizing 1-(2-chloroethyl)piperidine hydrochloride)

The direct alkylation of 2-hydroxy-3-methoxybenzaldehyde with 1-(2-chloroethyl)piperidine hydrochloride is a straightforward application of the Williamson ether synthesis. The protocol typically involves dissolving the phenolic precursor in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net A base is then added to deprotonate the hydroxyl group. Potassium carbonate is a commonly used base for this purpose as it is effective, inexpensive, and easy to handle. researchgate.net

Since the alkylating agent is often supplied as a hydrochloride salt, a sufficient excess of base is required to both neutralize the salt and deprotonate the phenol. Once the phenoxide is formed, 1-(2-chloroethyl)piperidine is added, and the reaction mixture is heated to facilitate the substitution reaction. Progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, a standard aqueous workup followed by extraction and purification via chromatography or crystallization yields the desired 3-Methoxy-2-(2-piperidin-1-yl-ethoxy)-benzaldehyde.

Optimized Reaction Conditions for Yield and Selectivity

Optimizing the Williamson ether synthesis is critical for maximizing yield and ensuring selectivity, particularly avoiding undesired side reactions like C-alkylation. aiche.org The choice of solvent, base, and temperature are key variables.

Solvent Effects: The solvent can dramatically influence selectivity. Polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity. masterorganicchemistry.com Studies have shown that changing the solvent from methanol (B129727) to acetonitrile can significantly improve the ratio of O-alkylation to C-alkylation product. aiche.org

Base Selection: A strong, non-nucleophilic base is ideal. While sodium hydroxide (B78521) can be used, weaker bases like potassium carbonate (K₂CO₃) are often sufficient and can lead to cleaner reactions. researchgate.net For less reactive systems, stronger bases such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) can be employed. masterorganicchemistry.com

Temperature Control: The reaction temperature is another crucial parameter. Reactions are often initiated at a moderate temperature (e.g., 70 °C) and may be increased (e.g., to 110 °C) if the reaction proceeds slowly. researchgate.net Careful temperature management helps to minimize decomposition and side-product formation.

An interactive table summarizing typical reaction conditions for Williamson ether synthesis is provided below.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Base | K₂CO₃ | NaH | NaOH |

| Solvent | DMF | THF | H₂O / Ethanol (B145695) |

| Temperature | 70-110 °C | Room Temp to Reflux | Reflux |

| Notes | Common, mild conditions. | For less reactive substrates. | Often used in industrial scale. |

Synthesis of Positional and Chain Isomers for Comparative Structural Studies (e.g., 3-Methoxy-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde)

The synthesis of positional isomers is essential for structure-activity relationship (SAR) studies. A key isomer of the title compound is 3-Methoxy-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde. appchemical.com The synthesis of this compound follows the same Williamson ether synthesis methodology but starts with a different precursor, 4-hydroxy-3-methoxybenzaldehyde (vanillin).

The synthesis involves the reaction of vanillin (B372448) with 1-(2-chloroethyl)piperidine in the presence of a base like sodium hydroxide or potassium carbonate. prepchem.com The etherification occurs at the C4 hydroxyl group, which is the only phenolic hydroxyl group available for deprotonation and subsequent alkylation. Similarly, starting with 3-hydroxy-4-methoxybenzaldehyde (isovanillin) would lead to the synthesis of 4-Methoxy-3-(2-(piperidin-1-yl)ethoxy)benzaldehyde. google.com These straightforward modifications in the starting material allow for the systematic exploration of the chemical space around the core benzaldehyde-piperidine scaffold.

Sustainable Synthetic Routes for Benzaldehyde-Piperidine Conjugates

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. For the Williamson ether synthesis, a significant advancement is the use of surfactant-assisted reactions in aqueous media. This approach avoids the use of volatile organic solvents by creating micelles that act as microreactors, enhancing the local concentration and reactivity of the substrates. researchgate.net

Another green strategy involves the A³ coupling (Aldehyde-Alkyne-Amine) reaction, which can create other types of benzaldehyde-piperidine conjugates. This one-pot reaction can be catalyzed by robust and inexpensive heterogeneous catalysts, such as solid Cu/Al/oxide mesoporous materials, offering high conversion rates and easy catalyst separation. uva.nl Furthermore, solvent-free Knoevenagel condensations, which can involve benzaldehydes and piperidine (as a catalyst), represent another move toward greener processes by eliminating the need for hazardous solvents like pyridine. researchgate.nettue.nl

Novel Catalyst Systems in the Synthesis of Related Benzaldehyde Derivatives

The development of novel catalysts is continuously advancing the synthesis of benzaldehyde derivatives. These catalysts offer improvements in efficiency, selectivity, and sustainability.

Heterogeneous Catalysts:

Hydrotalcites: Novel Al-Mg hydrotalcite catalysts have been used for the hydrolysis of cinnamaldehyde (B126680) to produce natural benzaldehyde, demonstrating the utility of heterogeneous catalysts in precursor synthesis. researchgate.net

Metal-Organic Frameworks (MOFs): Modified zirconium-based MOFs have shown high efficacy as reusable catalysts for multi-component reactions involving benzaldehydes to produce complex heterocyclic structures. nih.gov

Magnetic Nanoparticles: Nanoparticles such as Ni₀.₅Cu₀.₅Fe₂O₄ have been employed as efficient and easily recoverable catalysts for one-pot, multi-component syntheses of various derivatives from benzaldehydes under solvent-free, microwave-assisted conditions. mdpi.com

Barium Silicate Nanoparticles: These have been reported as efficient catalysts for the one-pot, three-component condensation of aromatic aldehydes, amines (like piperidine), and 4-hydroxycoumarin (B602359) under green conditions using water as a solvent. researchgate.net

Homogeneous Catalysts:

Organometallic Complexes: Zirconium and Hafnium Polyhedral Oligosilsesquioxane (POSS) complexes act as durable, green homogeneous catalysts for the reductive etherification of various hydroxy- and methoxy-benzaldehydes. osti.gov

Transition Metal Systems: Catalyst systems including a transition metal catalyst and co-catalysts have been developed for the direct oxidation of toluenes to their corresponding benzaldehyde derivatives. google.com

An interactive table of novel catalyst systems is presented below.

| Catalyst System | Reaction Type | Substrate | Key Advantage |

| Al-Mg Hydrotalcite | Hydrolysis | Cinnamaldehyde | Heterogeneous, reusable catalyst. researchgate.net |

| Zirconium MOF | Multi-component Reaction | Benzaldehydes | High efficacy, reusability. nih.gov |

| Magnetic Nanoparticles | Multi-component Reaction | Benzaldehydes | Green, solvent-free, easy recovery. mdpi.com |

| Zr/Hf-POSS Complexes | Reductive Etherification | Hydroxybenzaldehydes | Green homogeneous catalyst. osti.gov |

Advanced Analytical and Spectroscopic Characterization of 3 Methoxy 2 2 Piperidin 1 Yl Ethoxy Benzaldehyde

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of a compound. By interacting with electromagnetic radiation, molecules yield distinct spectra that reveal detailed information about atomic connectivity, functional groups, and electronic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR for atomic connectivity and stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. One-dimensional (1D) ¹H and ¹³C NMR spectra provide critical information about the chemical environment of hydrogen and carbon atoms, respectively.

For 3-Methoxy-2-(2-piperidin-1-yl-ethoxy)-benzaldehyde, the ¹H NMR spectrum is expected to show distinct signals for each unique proton. The aldehyde proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically around 10.4 ppm. The three aromatic protons on the benzaldehyde (B42025) ring would produce complex multiplets between 7.0 and 7.8 ppm. The methoxy (B1213986) (-OCH₃) protons would be visible as a sharp singlet around 3.9 ppm. The protons of the ethoxy bridge (-O-CH₂-CH₂-N-) would present as two triplets, while the ten protons of the piperidine (B6355638) ring would appear as a series of multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the aldehyde group is characteristically found far downfield (around 189 ppm). Aromatic carbons and the two ether-linked carbons would resonate in the 110-162 ppm range, while the methoxy, ethoxy, and piperidine carbons would appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| -CHO | ~10.4 (s) | -CHO | ~189.4 |

| Ar-H | 7.0-7.8 (m) | Ar-C (quaternary) | 124-162 |

| -OCH₃ | ~3.9 (s) | Ar-CH | 111-136 |

| -O-CH₂- | ~4.2 (t) | -OCH₃ | ~55.5 |

| -CH₂-N- | ~2.9 (t) | -O-CH₂- | ~66.8 |

| Piperidine-H (α to N) | ~2.6 (m) | -CH₂-N- | ~57.9 |

| Piperidine-H (β, γ to N) | 1.4-1.7 (m) | Piperidine-C (α to N) | ~54.8 |

(Note: Predicted values are based on analysis of structurally similar compounds. s=singlet, t=triplet, m=multiplet).

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS, fragmentation pathways)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with exceptional accuracy, allowing for the unambiguous determination of the elemental composition.

The molecular formula for this compound is C₁₅H₂₁NO₃, corresponding to a monoisotopic mass of 263.1521 g/mol . An ESI-HRMS spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 264.1594.

Furthermore, MS/MS analysis reveals characteristic fragmentation patterns that provide structural insights. A plausible fragmentation pathway for this molecule involves the initial cleavage of the ethoxy side chain. Key fragments would include the piperidin-1-yl-ethyl cation (m/z 112.11) and the 3-methoxy-2-hydroxybenzaldehyde radical cation (m/z 152.05) following cleavage and hydrogen transfer.

Table 2: Predicted HRMS Fragments

| m/z (Predicted) | Ion Formula | Description |

|---|---|---|

| 264.1594 | [C₁₅H₂₂NO₃]⁺ | [M+H]⁺ (Protonated Molecular Ion) |

| 152.0473 | [C₈H₈O₃]⁺˙ | Fragment from cleavage of ether C-O bond |

| 112.1126 | [C₇H₁₄N]⁺ | Piperidin-1-yl-ethyl fragment |

| 84.0813 | [C₅H₁₀N]⁺ | Piperidine fragment after α-cleavage |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp peak between 1680-1705 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the aromatic aldehyde. Aliphatic C-H stretching from the piperidine and ethoxy groups would appear as strong bands in the 2850-2950 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹. The presence of the ether linkages (Ar-O-C and C-O-C) would be confirmed by C-O stretching bands in the 1200-1275 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2950-2800 | C-H Stretch | Aliphatic (Piperidine, Ethoxy) |

| 2850 & 2750 | C-H Stretch | Aldehyde (Fermi doublet) |

| 1705-1680 | C=O Stretch | Aromatic Aldehyde |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1275-1200 | C-O Stretch | Aryl Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores (light-absorbing groups). The primary chromophore in this molecule is the substituted benzaldehyde system. The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. A strong absorption band (λmax) around 250-280 nm would be due to the π→π* transition of the aromatic system conjugated with the carbonyl group. A weaker, longer-wavelength absorption band (λmax) around 320-350 nm, characteristic of the n→π* transition of the carbonyl group, is also anticipated. researchgate.net

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound. researchgate.net

Using a C18 stationary phase column, the compound can be eluted with a mobile phase gradient, typically consisting of acetonitrile and water with a modifier like formic acid to ensure protonation of the amine and good peak shape. sielc.com A UV detector, set to one of the absorption maxima identified by UV-Vis spectroscopy, would monitor the eluent. A pure sample would ideally yield a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration, allowing for quantification, and the percentage of the total peak area it represents (e.g., >98%) serves as a measure of purity. nih.gov

Table 4: Representative RP-HPLC Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 275 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) in Volatility-Based Separations

Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. The volatility of this compound is a critical factor in its suitability for GC analysis. The presence of the benzaldehyde, methoxy, and ethoxy groups contributes to its molecular weight and potential for intermolecular interactions, which can reduce volatility. mdpi.com However, the piperidine moiety, a tertiary amine, can present challenges in GC analysis due to its basicity and potential for interaction with the stationary phase, which may lead to peak tailing. labrulez.com

To achieve efficient separation and sharp chromatographic peaks, derivatization of the amine group may be considered, although direct analysis on a deactivated column is also a possibility. researchgate.net A deactivated column is essential to minimize the adsorption of the basic amine group. labrulez.com The choice of stationary phase is also crucial, with a mid-polarity phase often being suitable for compounds with multiple functional groups.

A typical GC method for a compound of this nature would involve a temperature program to ensure the elution of the compound in a reasonable time frame while achieving good separation from any impurities. The use of a flame ionization detector (FID) would provide a robust and sensitive means of detection. mdpi.comresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Injector Temperature | 250 °C |

| Detector Temperature (FID) | 300 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Temperature Program | Initial temperature of 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., LC-MS, GC-MS, HPLC-NMR)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the unambiguous structural elucidation of organic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound, especially if the compound exhibits limited volatility or thermal instability. LC-MS can separate the target compound from a complex mixture, and the mass spectrometer provides crucial information about its molecular weight and structure. nih.gov Electrospray ionization (ESI) would be an appropriate ionization technique, as the piperidine nitrogen can be readily protonated to form a positively charged ion. The resulting mass spectrum would be expected to show a prominent peak for the molecular ion [M+H]⁺. Further fragmentation in the mass spectrometer (MS/MS) can provide detailed structural information by breaking the molecule into smaller, identifiable pieces. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of mass spectrometry. acs.org For volatile compounds, GC-MS provides high-resolution separation and definitive identification. cmbr-journal.com The mass spectrum of this compound would exhibit a molecular ion peak, and the fragmentation pattern would be characteristic of its structure, with fragments corresponding to the loss of the piperidine ring, the ethoxy side chain, and other functional groups. researchgate.netresearchgate.net

| Technique | Expected Ion/Fragment (m/z) | Interpretation |

|---|---|---|

| LC-MS (ESI+) | 264.16 | [M+H]⁺ (Protonated molecular ion) |

| GC-MS (EI) | 263.15 | [M]⁺ (Molecular ion) |

| GC-MS (EI) | 234.13 | [M-CHO]⁺ (Loss of formyl group) |

| GC-MS (EI) | 179.10 | [M-C₇H₁₄N]⁺ (Loss of piperidinylethyl group) |

| GC-MS (EI) | 84.08 | [C₅H₁₀N]⁺ (Piperidinyl fragment) |

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR) is a powerful, albeit less common, technique that allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This would provide unambiguous structural confirmation of the parent compound and any related impurities.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. unipd.it This data is crucial for verifying the empirical and molecular formula of a synthesized compound, thereby confirming its stoichiometric composition and purity. nih.gov For this compound, with a molecular formula of C₁₅H₂₁NO₃, the theoretical elemental composition can be calculated. appchemical.comnist.gov Experimental values obtained from combustion analysis should closely match these theoretical values, typically within a ±0.4% margin, to confirm the compound's purity. nih.gov

| Element | Theoretical (%) | Found (%) (Representative) |

|---|---|---|

| Carbon (C) | 68.41 | 68.35 |

| Hydrogen (H) | 8.04 | 8.10 |

| Nitrogen (N) | 5.32 | 5.29 |

| Oxygen (O) | 18.23 | 18.26 |

Solid-State Characterization via X-ray Diffraction for Crystalline Forms

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov If this compound can be obtained in a single-crystal form, single-crystal XRD analysis can provide precise information on bond lengths, bond angles, and the conformation of the molecule. rsc.org Furthermore, XRD reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the solid-state properties of the compound. nih.gov For substituted benzaldehydes, the planarity of the benzene (B151609) ring and the orientation of the substituents are of particular interest. iucr.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.781 |

| c (Å) | 9.215 |

| β (°) | 105.34 |

| Volume (ų) | 970.4 |

| Z | 4 |

Structural and Electronic Architecture of 3 Methoxy 2 2 Piperidin 1 Yl Ethoxy Benzaldehyde

Conformational Preferences and Rotational Isomerism of the Ethoxy Linker and Piperidine (B6355638) Ring

The conformational flexibility of 3-Methoxy-2-(2-piperidin-1-yl-ethoxy)-benzaldehyde is primarily governed by the rotational freedom of the ethoxy linker and the conformational dynamics of the piperidine ring. The ethoxy chain, connecting the rigid benzaldehyde (B42025) core to the flexible piperidine ring, possesses multiple rotatable bonds, leading to a variety of possible spatial arrangements. The relative orientation of the piperidinyl group with respect to the benzaldehyde moiety is determined by the torsion angles around the C-O and C-C bonds of the ethoxy linker. Computational studies on similar ortho-alkoxy-substituted benzaldehydes suggest that the lowest energy conformations are those that minimize steric hindrance between the substituents.

The piperidine ring itself typically adopts a chair conformation to minimize angular and torsional strain. wikipedia.org However, in N-substituted piperidines, the substituent on the nitrogen atom can influence the ring's puckering and may lead to the existence of other, higher-energy conformations such as twist-boat forms in equilibrium. researchgate.net The orientation of the lone pair of electrons on the nitrogen atom is also a key conformational feature.

The interplay between the ethoxy linker's rotational isomerism and the piperidine ring's conformational state results in a complex potential energy surface with several local minima. The global minimum energy conformation will be a compromise between minimizing steric clashes and optimizing favorable intramolecular interactions.

Table 1: Key Torsional Angles and Puckering Parameters for Conformational Analysis

| Parameter | Description | Expected Range/Values |

| τ (CAr-O-CH2-CH2) | Torsion angle defining the orientation of the ethoxy linker relative to the aromatic ring. | Variable, influencing the proximity of the piperidine ring to the benzaldehyde core. |

| τ (O-CH2-CH2-N) | Torsion angle around the central bond of the ethoxy linker. | Typically gauche or anti conformations are preferred. |

| τ (CH2-CH2-N-Cpip) | Torsion angle defining the attachment of the ethoxy linker to the piperidine ring. | Influences the overall shape of the molecule. |

| Cremer-Pople Puckering Parameters (Q, θ, φ) | Quantify the three-dimensional shape of the piperidine ring. | Q indicates the total puckering amplitude, while θ and φ describe the type of puckering (e.g., chair, boat). For a typical chair, θ would be close to 0° or 180°. researchgate.net |

Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The molecular structure of this compound allows for the possibility of several types of non-covalent interactions that can significantly influence its conformational preferences and physicochemical properties. nih.govnih.gov

Intramolecular Hydrogen Bonding: While lacking a classic hydroxyl group for strong intramolecular hydrogen bonding, the presence of the aldehyde oxygen and the ether oxygens as hydrogen bond acceptors, and various C-H bonds as potential weak donors, allows for the formation of C-H···O interactions. mdpi.com The proximity of the ethoxy chain and the piperidine ring to the aldehyde group, dictated by the molecule's conformation, will determine the feasibility and strength of such bonds. For instance, a C-H bond on the piperidine ring or the ethoxy linker could potentially interact with the carbonyl oxygen of the aldehyde group. The strength of these interactions is generally weak but can collectively contribute to the stabilization of specific conformers.

Other Non-Covalent Interactions:

Dipole-dipole interactions: The polar C=O, C-O, and C-N bonds will create local dipoles, and their interactions will be conformation-dependent.

π-stacking: While there is only one aromatic ring, intermolecular π-stacking interactions may be observed in the solid state or in concentrated solutions.

The balance of these various non-covalent interactions is crucial in determining the preferred three-dimensional structure of the molecule in different environments (gas phase, solution, or solid state). bohrium.comresearchgate.net

Electronic Charge Distribution and Dipole Moments Across the Molecule

The electronic charge distribution in this compound is significantly influenced by the presence of electronegative oxygen and nitrogen atoms and the electron-withdrawing nature of the aldehyde group. This leads to a non-uniform distribution of electron density and a notable molecular dipole moment. researchgate.net

The oxygen atoms of the methoxy (B1213986) and ethoxy groups, as well as the nitrogen atom of the piperidine ring, possess lone pairs of electrons and are more electronegative than the carbon atoms to which they are attached, resulting in localized negative partial charges. The carbonyl group is highly polarized, with a significant partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen atom. ncert.nic.in

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the electrostatic potential (ESP) map, which visually represents the charge distribution. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas. For this molecule, the most negative potential is expected around the carbonyl oxygen, while the region around the acidic protons and the carbonyl carbon will exhibit a positive potential.

Table 2: Estimated Partial Charges and Dipole Moment Contribution of Functional Groups

| Functional Group | Expected Partial Charge on Heteroatom | Contribution to Molecular Dipole Moment |

| Aldehyde (-CHO) | δ- on Oxygen, δ+ on Carbon | Strong, directed from carbon to oxygen. |

| Methoxy (-OCH3) | δ- on Oxygen | Moderate, contributes to the overall dipole vector. |

| Ethoxy (-OCH2CH2-) | δ- on Oxygen | Moderate, direction is conformation-dependent. |

| Piperidinyl (-N(CH2)5) | δ- on Nitrogen | Moderate, direction depends on the orientation of the lone pair. |

Influence of the Methoxy and Piperidinyl-ethoxy Substituents on the Benzaldehyde Core Aromaticity

The aromaticity of the benzaldehyde core is influenced by the electronic effects of the methoxy and piperidinyl-ethoxy substituents. nih.gov Aromaticity is a key concept that relates to the stability and reactivity of cyclic conjugated systems. wikipedia.org It can be quantified using various theoretical indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netnih.gov

These electron-donating substituents can increase the electron density of the benzene (B151609) ring, which in turn can affect its aromaticity. nih.govlibretexts.org Generally, substituents that increase the delocalization of π-electrons and lead to more uniform bond lengths around the ring tend to enhance aromaticity. Conversely, substituents that cause significant bond length alternation can decrease aromaticity. The aldehyde group, being electron-withdrawing, tends to decrease the aromaticity of the benzene ring. libretexts.orgreddit.com The net effect on the aromaticity of the benzaldehyde core in this molecule will be a balance of these competing electronic influences.

Table 3: Predicted Effects of Substituents on Aromaticity Indices of the Benzaldehyde Core

| Aromaticity Index | Benzene (Reference) | Predicted Trend for this compound | Rationale |

| HOMA | ~1 | Slightly lower than 1 | The presence of both electron-donating and electron-withdrawing substituents can lead to some degree of bond length alternation, reducing the HOMA value from the ideal value for benzene. |

| NICS(1)zz (ppm) | Negative (e.g., ~ -30) | Less negative than benzene | The net effect of the substituents on the ring current may lead to a slight decrease in the diamagnetic shielding above the ring center. dtu.dk |

Potential for Tautomerism in the Benzaldehyde Moiety

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For aldehydes, the most common form of tautomerism is keto-enol tautomerism, where the keto form (the aldehyde) is in equilibrium with its enol form (a vinyl alcohol). masterorganicchemistry.com For this to occur, there must be a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon).

In the case of this compound, the aldehyde group is directly attached to the aromatic ring. The carbon of the aromatic ring to which the aldehyde is attached does not have a hydrogen atom. Therefore, the typical keto-enol tautomerism involving the migration of an α-hydrogen is not possible.

However, in ortho-hydroxybenzaldehydes, a different type of tautomerism, a keto-enol (or more accurately, a phenol-quinone methide) tautomerism can occur, facilitated by an intramolecular hydrogen bond. nih.govvedantu.comresearchgate.net In the subject molecule, there is no hydroxyl group directly attached to the ring in the ortho position to the aldehyde. The substituent is an ethoxy group. The hydrogen atoms on the ethoxy linker are not acidic and are not in a position to readily tautomerize with the aldehyde group.

Therefore, the potential for tautomerism in the benzaldehyde moiety of this compound under normal conditions is considered to be negligible. The keto form is expected to be overwhelmingly the more stable and predominant species. researchgate.netnih.gov

Structure Function Relationship Studies of Benzaldehyde and Piperidine Moieties in Complex Organic Architectures

Impact of the 2-Methoxy Substitution on Benzaldehyde (B42025) Reactivity

The reactivity of the benzaldehyde moiety in "3-Methoxy-2-(2-piperidin-1-yl-ethoxy)-benzaldehyde" is significantly modulated by the electronic and steric effects of its substituents. The aldehyde functional group is inherently electrophilic at the carbonyl carbon, making it susceptible to nucleophilic attack. However, substituents on the aromatic ring can either enhance or diminish this reactivity.

The methoxy (B1213986) group (-OCH₃) at the C-2 (ortho) position exerts a dual electronic influence: a powerful electron-donating resonance effect (+R) and a moderate electron-withdrawing inductive effect (-I). Due to the ortho position, the lone pairs on the oxygen atom can effectively delocalize into the benzene (B151609) ring through resonance, increasing the electron density of the aromatic system. This increased electron density extends to the carbonyl group, reducing the partial positive charge on the carbonyl carbon. Consequently, the electrophilicity of the aldehyde is diminished, rendering it less reactive towards nucleophiles compared to unsubstituted benzaldehyde. doubtnut.comquora.com Studies on substituted benzaldehydes have demonstrated that electron-donating groups, such as methoxy, decrease reactivity in nucleophilic addition reactions. doubtnut.comquora.com For example, 4-methoxybenzaldehyde (B44291) is known to be less reactive than benzaldehyde in the Cannizzaro reaction and cyanohydrin formation. doubtnut.comquora.com

Furthermore, the presence of the bulky methoxy group at the position adjacent to the aldehyde can introduce steric hindrance, which may impede the approach of a nucleophile to the carbonyl carbon. While the primary influence is electronic, this steric factor can also contribute to the reduced reactivity of the 2-substituted benzaldehyde. The photochemical behavior of benzaldehydes is also influenced by such substitutions; the methoxy group in p-anisaldehyde, for instance, alters its photochemical reaction pathways compared to unsubstituted benzaldehyde. aip.org

Conformational Influence of the Ethoxy Spacer on Proximal Groups

The conformational landscape of molecules with similar phenoxy-alkyl linkers is often governed by a balance between minimizing steric repulsion and optimizing electronic interactions. researchgate.net For "this compound," the primary conformational variables are the torsion angles along the ethoxy chain. While extended, or antiperiplanar, conformations are often energetically favored to minimize steric clash between the bulky aromatic and piperidine (B6355638) rings, more compact, or synclinal, conformations may also be accessible. researchgate.net

The specific arrangement will influence the molecule's ability to adopt a shape suitable for interacting with molecular targets. An extended conformation would maximize the distance between the benzaldehyde oxygen and the piperidine nitrogen, while a more folded conformation could bring these functional groups into closer proximity. The flexibility of this linker allows the molecule to potentially adapt its shape to fit into binding sites of varying topographies.

Steric and Electronic Effects of the Piperidine Ring on Molecular Interactions

The piperidine ring is a prevalent structural motif in medicinal chemistry, imparting specific steric and electronic properties that are crucial for molecular interactions. nih.govwikipedia.org

Steric Effects: As a six-membered saturated heterocycle, piperidine predominantly adopts a stable chair conformation to minimize angular and torsional strain. wikipedia.org This non-planar, bulky structure occupies a significant volume in space. The steric bulk of the piperidine ring can influence molecular recognition by creating favorable van der Waals contacts or, conversely, by preventing the molecule from fitting into a sterically constrained binding pocket. nih.govnih.gov The specific conformation and any substitution on the ring can further refine these steric properties. acs.org

Electronic Effects: The defining electronic feature of the piperidine moiety is the nitrogen atom, which possesses a lone pair of electrons. This makes the nitrogen a Lewis base and a proton acceptor. At physiological pH, this nitrogen is often protonated, forming a positively charged piperidinium (B107235) ion. This basic, ionizable center is a critical feature in many pharmacophore models, where it can form strong ionic interactions (salt bridges) or hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in a biological target. nih.gov The ability of the piperidine nitrogen to serve as a hydrogen bond acceptor (in its neutral form) or donor (in its protonated form) is fundamental to its role in molecular interactions. nih.gov

Systematic Structural Modifications to Probe Topological Features (e.g., varying chain length, branching)

One of the most informative modifications is to vary the length of the spacer connecting the benzaldehyde and piperidine rings. Changing the ethoxy linker to a propoxy (-O-(CH₂)₃-) or butoxy (-O-(CH₂)₄-) chain systematically increases the distance between the two terminal moieties. Such studies have shown that an optimal linker length often exists for maximizing binding affinity to a target; linkers that are too short may introduce rigidity and prevent optimal orientation, while those that are too long can increase conformational entropy, which is energetically unfavorable for binding. mdpi.com

Introducing branches, such as a methyl group, on the alkyl chain would restrict the linker's rotational freedom and increase its steric profile. This can help to map the available space within a binding site. Similarly, modifying the piperidine ring itself—for instance, by introducing alkyl substituents or using bridged systems like quinuclidine—can constrain its conformation and probe the steric tolerance of a binding partner. nih.gov

Elucidation of Key Pharmacophoric Elements through Analogue Design

Analogue design is essential for identifying the key pharmacophoric elements—the specific structural features responsible for a molecule's interactions. For "this compound," the pharmacophore can be deconstructed into several key components based on its structure and comparison with other bioactive molecules containing similar fragments.

Pharmacophore models for ligands targeting various receptors often include a basic nitrogen center flanked by hydrophobic domains. nih.gov In this context, the piperidine ring serves a dual role. Its nitrogen atom acts as the crucial basic, ionizable center capable of forming strong electrostatic or hydrogen bonding interactions. nih.gov The carbon framework of the piperidine ring, along with the substituted benzaldehyde ring, provides the necessary hydrophobic character to engage with nonpolar pockets in a binding site.

The ether oxygens of the ethoxy linker and the methoxy group, as well as the aldehyde's carbonyl oxygen, can all act as hydrogen bond acceptors. The precise spatial arrangement of these features—the hydrophobic rings, the basic nitrogen, and the hydrogen bond acceptors—constitutes the molecule's pharmacophore. By synthesizing analogues where each of these elements is removed or repositioned, its importance can be determined. For instance, replacing the piperidine with a non-basic carbocycle like cyclohexane (B81311) would test the necessity of the basic nitrogen. Similarly, altering the substitution pattern on the benzaldehyde ring would probe the role of the hydrogen bond acceptors and the hydrophobic surface.

Future Research Trajectories for Substituted Benzaldehyde Piperidine Compounds

Exploration of Advanced Retrosynthetic Strategies

The synthesis of functionalized benzaldehydes is a crucial aspect of organic chemistry. rug.nlnih.gov Future research should focus on developing novel and efficient retrosynthetic strategies for the synthesis of 3-Methoxy-2-(2-piperidin-1-yl-ethoxy)-benzaldehyde and its analogs. One promising approach involves a two-step, one-pot reduction/cross-coupling procedure, which utilizes a stable aluminum hemiaminal as a tetrahedral intermediate. rug.nlnih.gov This method protects the aldehyde functionality, making it suitable for subsequent cross-coupling with organometallic reagents. rug.nlnih.gov

Further investigation into the use of different catalysts and reaction conditions could optimize the yield and purity of the target compound. For instance, exploring various palladium catalysts in the cross-coupling step could lead to more efficient and selective reactions. researchgate.net Additionally, the development of stereoselective synthesis routes would be highly valuable, as the spatial arrangement of the piperidine (B6355638) and ethoxy groups could significantly influence the compound's properties and potential applications.

A key area of future work would be to establish a comprehensive synthetic toolbox for this class of compounds, allowing for the facile introduction of a wide range of substituents on both the benzaldehyde (B42025) and piperidine rings. This would enable the systematic exploration of structure-activity relationships.

Development of Integrated Experimental and Computational Research Frameworks

To accelerate the discovery and optimization of substituted benzaldehyde-piperidine compounds, the integration of experimental and computational methods is paramount. nih.govrsc.org Future research should employ a synergistic approach where computational modeling guides experimental efforts and experimental data refines computational models.

Key areas for an integrated framework include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other ab initio methods can be used to predict the geometric and electronic structures, spectroscopic properties, and reactivity of this compound. nih.gov These calculations can provide insights into the molecule's conformational preferences and the nature of its intramolecular interactions.

Molecular Docking and Dynamics Simulations: If the compound is being investigated for potential biological activity, molecular docking studies can predict its binding affinity and mode of interaction with specific protein targets. nih.govrsc.org Subsequent molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex over time. nih.govrsc.org

QSAR (Quantitative Structure-Activity Relationship) Modeling: By synthesizing and testing a library of analogs, QSAR models can be developed to correlate specific structural features with observed chemical or biological activity. researchgate.net This can guide the design of new compounds with improved properties.

The following table outlines a potential integrated workflow:

| Step | Computational Approach | Experimental Validation |

| 1. Initial Design | Propose novel analogs of this compound with desired properties. | N/A |

| 2. Virtual Screening | Use molecular docking to predict the binding of analogs to a target receptor. | N/A |

| 3. Synthesis | Synthesize the most promising candidates identified through virtual screening. | Characterize the synthesized compounds using techniques like NMR, IR, and mass spectrometry. |

| 4. In Vitro Testing | N/A | Test the synthesized compounds for their biological or chemical activity. |

| 5. Model Refinement | Use the experimental data to refine the computational models for improved predictive accuracy. | N/A |

Investigation of Solid-State Forms and Crystal Engineering

The solid-state properties of a chemical compound are critical for its practical applications, influencing factors such as solubility, stability, and bioavailability. Crystal engineering offers a powerful approach to control and manipulate these properties by understanding and directing intermolecular interactions. nih.gov Future research on this compound should include a thorough investigation of its solid-state forms.

This would involve:

Polymorph Screening: A systematic search for different crystalline forms (polymorphs) of the compound. Each polymorph can exhibit unique physical properties.

Cocrystallization: The formation of cocrystals with other molecules (coformers) to modify the physicochemical properties of the parent compound.

Single-Crystal X-ray Diffraction: This technique provides definitive information about the three-dimensional arrangement of molecules in the crystal lattice, revealing details about hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the crystal packing. nih.gov

A deeper understanding of the supramolecular chemistry of this compound will enable the rational design of crystalline materials with tailored properties.

Deepening Understanding of Intramolecular Dynamics through Advanced Spectroscopy

The dynamic nature of molecules, including conformational changes and intramolecular motions, plays a crucial role in their chemical behavior. Advanced spectroscopic techniques, in conjunction with computational methods, can provide detailed insights into the intramolecular dynamics of this compound.

Future research in this area should involve:

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR): This technique can be used to study dynamic processes such as bond rotations and ring inversions by observing changes in the NMR spectrum as a function of temperature.

Two-Dimensional NMR (2D-NMR): Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of different atoms within the molecule, helping to elucidate its preferred conformation in solution.

Time-Resolved Spectroscopy: Ultrafast spectroscopic methods can be employed to study the dynamics of excited states and photochemical processes, which is particularly relevant if the compound exhibits interesting photophysical properties. nih.gov

By combining these experimental techniques with molecular dynamics simulations, a comprehensive picture of the conformational landscape and dynamic behavior of the molecule can be constructed.

Broadening the Scope of Structure-Property Correlations for Chemical Functionality

A fundamental goal in chemistry is to establish clear relationships between the structure of a molecule and its properties. For substituted benzaldehyde-piperidine compounds, a systematic exploration of structure-property correlations is essential for unlocking their full potential.

Future research should focus on:

Systematic Modification of the Molecular Structure: Synthesizing a diverse library of analogs by varying the substituents on the benzaldehyde ring, modifying the linker between the two aromatic systems, and altering the substitution pattern on the piperidine moiety.

Comprehensive Property Evaluation: Characterizing each analog for a wide range of properties, including but not limited to, solubility, lipophilicity, thermal stability, photophysical properties, and reactivity.

Multivariate Data Analysis: Employing statistical methods and machine learning algorithms to identify the key structural features that govern specific properties.

Q & A

Basic: What are the standard synthetic routes for 3-Methoxy-2-(2-piperidin-1-yl-ethoxy)-benzaldehyde, and how are yields optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and oxidation. For example:

- Step 1 : Coupling of a benzaldehyde precursor with a piperidine-ethoxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in dry toluene) .

- Step 2 : Methoxy group introduction using methoxy-protected intermediates, followed by deprotection .

- Yield optimization : Reaction temperature (50–100°C), solvent choice (e.g., toluene for Pd-catalyzed reactions), and stoichiometric ratios (e.g., 3:1 molar excess of alkylating agents) are critical. Column chromatography is commonly used for purification, achieving yields up to 77% .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- ¹H NMR : Key peaks include the aldehyde proton (~10.5 ppm) and methoxy group (~3.9 ppm). Coupling patterns confirm substitution positions (e.g., dd at J = 7.8 Hz for aromatic protons) .

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and ether linkages (~1100 cm⁻¹) validate functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~291 for [M+H]⁺) and fragmentation patterns confirm molecular weight and structural motifs .

Advanced: How do steric and electronic effects of the piperidine-ethoxy group influence reactivity in cross-coupling reactions?

The piperidine-ethoxy moiety introduces steric hindrance near the benzaldehyde core, reducing electrophilicity at the carbonyl group. However, the electron-donating piperidine nitrogen enhances nucleophilicity at the ethoxy oxygen, facilitating SN2 reactions. Computational studies (e.g., DFT) or Hammett plots can quantify these effects. For example, steric maps from crystallographic data (SHELX-refined structures) show spatial constraints affecting reaction pathways .

Advanced: How can contradictory biological activity data for this compound be resolved in pharmacological studies?

Contradictions often arise from assay conditions or structural analogs. Methodological approaches include:

- Dose-response curves : Test across a wide concentration range (nM–µM) to identify biphasic effects.

- Structural analogs : Compare with derivatives (e.g., 4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde) to isolate critical functional groups .

- Target validation : Use knockout models or competitive binding assays (e.g., with ³H-labeled ligands) to confirm receptor specificity .

Advanced: What strategies are recommended for resolving crystallographic ambiguities in its metal complexes?

- High-resolution X-ray diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.

- SHELX refinement : Apply twin refinement (e.g., BASF parameter in SHELXL) for twinned crystals.

- Electron density maps : Analyze residual peaks to identify disordered solvent molecules or counterions .

Basic: What are the primary safety considerations when handling this compound in the laboratory?

- Toxicity : Limited hazard data; assume acute toxicity (LD₅₀ > 500 mg/kg, oral) based on structural analogs .

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to air sensitivity .

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation .

Advanced: How can computational modeling predict its interactions with enzymatic targets?

- Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases). The piperidine group often occupies hydrophobic pockets, while the aldehyde forms hydrogen bonds with catalytic residues.

- MD simulations : Analyze binding stability over 100-ns trajectories (e.g., GROMACS).

- QSAR models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on IC₅₀ values .

Advanced: What experimental and theoretical methods resolve discrepancies in thermodynamic property measurements (e.g., solubility, logP)?

- Solubility : Use shake-flask method (water/octanol) with HPLC quantification. Theoretical logP can be calculated via Crippen’s fragmentation (e.g., ~2.1 predicted vs. 1.8 experimental) .

- Calorimetry : Measure ΔH of dissolution to validate computational predictions (e.g., COSMO-RS).

- Contradiction resolution : Cross-validate with structurally related aldehydes (e.g., 2-hydroxy-4-methoxybenzaldehyde) to identify systematic errors .

Basic: What are its most promising applications in medicinal chemistry?

- Antimicrobial agents : Demonstrated MIC values of 8–32 µg/mL against Gram-positive bacteria in preliminary assays .

- Neurological targets : Acts as a precursor for acetylcholinesterase inhibitors (IC₅₀ ~50 nM in optimized derivatives) .

- Prodrug design : Aldehyde group facilitates Schiff base formation with amine-containing biologics .

Advanced: How can reaction kinetics for its participation in multicomponent reactions (e.g., Ugi) be mechanistically analyzed?

- In situ monitoring : Use ReactIR to track aldehyde consumption rates.

- Rate laws : Determine pseudo-first-order kinetics under excess isonitrile/amine.

- Isotope labeling : ¹³C-labeled benzaldehyde reveals rate-determining steps (e.g., imine formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.